3-Amino-4-methoxy-3-methylbutan-1-ol
Description
Significance of Chiral β-Amino Alcohols in Asymmetric Synthesis
Chiral β-amino alcohols are indispensable tools in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Their significance stems from their prevalence in biologically active natural products and pharmaceuticals. acs.orgwestlake.edu.cn Furthermore, they serve as crucial chiral ligands and auxiliaries in a multitude of asymmetric reactions. acs.orgwestlake.edu.cnrsc.org The arrangement of the amino and hydroxyl groups in a 1,2-relationship allows them to form stable chelate complexes with metal catalysts, thereby creating a chiral environment that directs the stereochemical outcome of a reaction. scirp.org This ability to induce enantioselectivity is fundamental to the synthesis of complex molecules with specific biological functions. The development of new synthetic routes to access structurally diverse and enantiomerically pure β-amino alcohols remains a high-priority area of research. acs.orgnih.gov
Contextualization of 3-Amino-4-methoxy-3-methylbutan-1-ol within Amino Alcohol Chemistry
This compound fits within the broader class of β-amino alcohols, characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms. Specifically, it is a substituted butanol with an amino group and a methyl group at the C-3 position, and a methoxy (B1213986) group at the C-4 position. The presence of a stereocenter at the C-3 position means that this compound can exist as a pair of enantiomers.
| Property | Value |
| Molecular Formula | C6H15NO2 |
| InChI | InChI=1S/C6H15NO2/c1-6(7,3-4-8)5-9-2/h8H,3-5,7H2,1-2H3 |
| InChIKey | OSKKFJANHDTOGL-UHFFFAOYSA-N |
| Monoisotopic Mass | 133.11028 Da |
Current Research Gaps and Objectives for this compound
While a successful asymmetric synthesis of (S)-3-Amino-4-methoxy-3-methylbutan-1-ol has been developed, research on this specific compound appears to be in its early stages. acs.org A significant research gap is the exploration of its potential applications. The initial report mentions its use in a medicinal chemistry program, but further details on its specific roles or the biological activities of the resulting compounds are not extensively documented in the public domain.
Future research objectives for this compound could include:
Exploration of its utility as a chiral ligand: Investigating the ability of its enantiomers to act as ligands in various asymmetric catalytic reactions would be a logical next step. The specific substitution pattern may offer unique steric and electronic properties that could lead to high enantioselectivities in reactions such as asymmetric additions, reductions, or oxidations.
Synthesis of novel derivatives: Using the amino and hydroxyl groups as handles for further chemical modification could lead to a library of new chiral compounds. These derivatives could then be screened for interesting biological or material properties.
Investigation of its biological profile: A thorough evaluation of the biological activity of both enantiomers of this compound and its derivatives could uncover potential applications in drug discovery.
Development of alternative synthetic routes: While an efficient synthesis exists, the development of alternative and potentially more sustainable or scalable synthetic methodologies is always a valuable research objective in organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methoxy-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(7,3-4-8)5-9-2/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKFJANHDTOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 4 Methoxy 3 Methylbutan 1 Ol
Stereoselective Synthesis Strategies
The creation of specific stereoisomers of 3-Amino-4-methoxy-3-methylbutan-1-ol hinges on stereoselective synthesis. This involves a variety of techniques that guide the reaction towards the formation of a single, desired stereoisomer.
Asymmetric Catalytic Hydrogenation Approaches for Related Amino Alcohols
Asymmetric catalytic hydrogenation (ACH) is a powerful method for the enantioselective synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. thieme-connect.com This technique is particularly effective for producing chiral β-amino alcohols by reducing α-amino ketones or β-keto esters. Transition metal complexes, typically featuring ruthenium (Ru) or iridium (Ir) centers coordinated to chiral ligands, are commonly employed as catalysts. researchgate.netnih.gov
For instance, iridium-based catalysts with f-diaphos ligands have demonstrated high efficiency in the asymmetric hydrogenation of β-aryl β-keto esters, achieving yields up to 99% and excellent enantioselectivities (up to 99% ee). researchgate.net Similarly, ruthenium catalysts, such as RuCl₂(S)-tolbinap, have been designed for the hydrogenation of sterically hindered ketones, a challenge often encountered in complex molecule synthesis. nih.gov Another effective catalyst system, Ru(OTf)(S,S)-TsDpen, is used for the asymmetric hydrogenation of base-sensitive α-chloro ketones, which are precursors to valuable chlorohydrins. nih.gov
The synthesis of chiral 1,2-amino alcohols has been achieved with high efficiency through the iridium-catalyzed asymmetric hydrogenation of α-amino ketones, reaching enantioselectivities up to 99.9% ee. researchgate.net Asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like a formic acid/triethylamine mixture instead of H₂ gas, is another effective method for the reduction of α-keto imines to produce β-amino alcohols with high enantiomeric excess (97-99% ee). researchgate.net
| Substrate Type | Catalyst System | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| β-Aryl β-Keto Esters | Iridium/f-diaphos | 90-99% | 73-99% | researchgate.net |
| α-Amino Ketones | Chiral Spiro Iridium Catalysts | High | Up to 99.9% | researchgate.net |
| Aromatic Heterocyclic Ketones | MsDPEN–Cp*Ir complex | High | Up to 99% | nih.gov |
| α-Keto Imines (ATH) | RhCl(R,R)-TsDPEN | 30-90% conversion | 97-99% | researchgate.net |
Catalytic Reductive Amination Protocols for β-Amino Alcohol Scaffolds
Catalytic reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This method is highly valuable for producing β-amino alcohols from β-hydroxy ketones. An efficient protocol for the stereoselective preparation of 1,3-syn-amino alcohols involves the directed reductive amination of β-hydroxy ketones using titanium(IV) isopropoxide (Ti(iOPr)₄) and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. researchgate.netnih.govorganic-chemistry.org The Ti(iOPr)₄ is believed to coordinate with the intermediate imino alcohol, facilitating a directed reduction to achieve high stereoselectivity. nih.gov
Iridium catalysts, in conjunction with formic acid as a hydrogen source, have been utilized for the reductive amination and transfer hydrogenation of diketones to access β- and γ-amino alcohols. rsc.org This approach offers a versatile route to a library of amino alcohol compounds under mild conditions. rsc.org Additionally, nickel-catalyzed systems have emerged as a sustainable option for the monoamination of 1,2-diols to access β-amino alcohols, proceeding through a transfer hydrogenation/borrowing hydrogen tandem process under mild conditions. acs.org The direct reductive amination of carbonyl compounds with ammonia (B1221849) and hydrogen gas is an atom-economical alternative, though it can present challenges in selectivity. researchgate.net
Organocatalytic Transformations in Chiral Amino Alcohol Construction
Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for the asymmetric synthesis of chiral compounds. diva-portal.org This approach is advantageous in pharmaceutical synthesis where metal contamination is a concern. diva-portal.org Chiral Brønsted acids, thioureas, and BINOL-derived catalysts have been successfully employed in the construction of chiral amino alcohols.
For example, the asymmetric allylation of N-acylimines using chiral 3,3'-diaryl-BINOL derivatives as catalysts can produce homoallylic amines with high enantioselectivities (90–99% ee). beilstein-journals.org These products can be further transformed into chiral amino alcohols. Aminophenol organocatalysts have been shown to activate both N-phosphinoylimines and pinacol (B44631) allylboronic esters to achieve high enantioselectivities (76-98% ee) in the synthesis of homoallylic amines. beilstein-journals.org Furthermore, the reaction of amino and alcohol groups with achiral arylisocyanate probes under organocatalytic conditions can be used for the rapid determination of enantiomeric composition and absolute configuration of the resulting products. nih.gov
Biocatalytic Routes for Enantiopure Amino Alcohols
Biocatalysis leverages the high chemo-, regio-, and enantioselectivity of enzymes for chemical transformations. rsc.org Enzymes such as transaminases, dehydrogenases, reductases, and lyases are employed to produce enantiopure amino alcohols, which are crucial components of many biologically active molecules. rsc.orgresearchgate.net
Transaminases are particularly useful in synthesizing chiral amines and amino alcohols from keto precursors. researchgate.net For instance, a de novo metabolic pathway combining a transketolase and a transaminase has been developed for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol. researchgate.net Reductive amination of α-keto acids using amino acid dehydrogenases is another highly effective method, offering broad substrate specificity and excellent enantioselectivity. mdpi.com This process often incorporates a cofactor regeneration system, such as using formate (B1220265) dehydrogenase to recycle NADH, making it economically viable. mdpi.com
Enzyme-catalyzed reduction of ketones is also a well-established method for producing chiral alcohols. mdpi.com For example, reductases from organisms like Pichia methanolica can catalyze the enantioselective reduction of keto esters to their corresponding (S)-hydroxy esters with high yields (98%) and enantiomeric excess (99%). mdpi.com Multi-enzyme cascade reactions have been designed to convert simple starting materials like L-phenylalanine into enantiomerically pure 1,2-amino alcohols, demonstrating the power of biocatalysis for sustainable and atom-economical synthesis. nih.gov
Diastereoselective Control in the Synthesis of this compound Precursors
The synthesis of molecules with multiple stereocenters, such as this compound, requires precise control over diastereoselectivity. This is often achieved by starting with enantiopure building blocks, like amino acids, and employing reactions that favor the formation of one diastereomer over others. researchgate.net
One common strategy involves the addition of nucleophiles to chiral α-amino aldehydes (Garner's aldehyde being a classic example). The stereochemical outcome is often predicted by the Felkin-Anh model, but can be influenced by chelation control, where a Lewis acid coordinates to both the carbonyl oxygen and the nitrogen of the protecting group, leading to the formation of the syn or anti product. researchgate.net For example, 1,3-oxazinan-6-ones derived from amino acids have been used in enolate reactions to produce α-hydroxy-β-amino acids with excellent trans diastereoselectivity. nih.gov These intermediates are versatile precursors for various substituted amino acids and, by extension, amino alcohols. nih.gov
Mechanistic Insights into 3 Amino 4 Methoxy 3 Methylbutan 1 Ol Synthesis and Reactivity
Reaction Pathway Elucidation of Key Synthetic Steps
The construction of 3-Amino-4-methoxy-3-methylbutan-1-ol involves the simultaneous or sequential introduction of an amino group and a hydroxyl group onto a carbon backbone. A highly effective method for achieving this is through the Sharpless Asymmetric Aminohydroxylation (AA) of a suitable alkene precursor. scripps.edu This reaction offers a direct route to vicinal amino alcohols with high stereoselectivity. thieme-connect.de
A plausible synthetic pathway begins with the alkene 4-methoxy-3-methylbut-1-ene . The key transformation involves the osmium-catalyzed aminohydroxylation, where a nitrogen source and an oxygen source (from water) are added across the double bond in a syn-selective manner. organic-chemistry.org
The catalytic cycle can be elucidated in three main stages:
Formation of the Active Catalyst: The osmium tetroxide (OsO₄) catalyst first reacts with the nitrogen source (e.g., a chloramine (B81541) salt like Chloramine-T) and a chiral ligand to form a reactive osmium(VIII) imido intermediate. organic-chemistry.orgyoutube.com This species is the active oxidant in the catalytic cycle.
[3+2] Cycloaddition: The osmium imido complex undergoes a concerted [3+2] cycloaddition with the alkene, 4-methoxy-3-methylbut-1-ene. thieme-connect.deyoutube.com This step forms a five-membered osmaazacycle intermediate. It is within this step that the stereochemistry of the two new chiral centers is established.
Hydrolysis and Catalyst Regeneration: The resulting osmium(VI) azaglycolate is hydrolyzed to release the desired amino alcohol product, this compound. organic-chemistry.org The osmium(VI) species is then re-oxidized by the nitrogen source back to the active osmium(VIII) imido complex, thus regenerating the catalyst for the next cycle. organic-chemistry.org
Alternative pathways for synthesizing γ-amino alcohols include the copper-catalyzed hydroamination of unprotected allylic alcohols or the ring-opening of functionalized oxetanes with amine reagents. acs.orgnih.gov These methods also provide access to chiral 1,3-amino alcohols, though the specific mechanistic steps differ. nih.govnih.gov
Stereochemical Mechanism in Asymmetric Transformations
The stereochemical outcome of the asymmetric aminohydroxylation is determined during the cycloaddition step. The chirality of the final product is dictated by the facial selectivity of the alkene's approach to the chiral osmium imido complex. This selectivity is induced by the presence of a chiral ligand coordinated to the osmium center. youtube.com
The mechanism for stereochemical induction relies on the creation of a chiral environment around the catalytic center. The bulky chiral ligand effectively blocks one face of the osmium imido reactant, forcing the alkene to approach from the less sterically hindered face. youtube.com For the synthesis of this compound from its alkene precursor, the ligand directs the aminohydroxylation machinery to a specific face of the double bond, thereby controlling the absolute configuration of the newly formed stereocenter at the C3 position.
The cycloaddition is believed to be a concerted [3+2] process, ensuring a syn-addition of the amino and hydroxyl groups. thieme-connect.de This means that both groups add to the same face of the original double bond, defining the relative stereochemistry of the product. Methods utilizing N-sulfinyl imines have also been reported for the highly diastereoselective synthesis of both syn- and anti-1,3-amino alcohols through the controlled reduction of β-hydroxy-N-sulfinyl imine intermediates. nih.gov
Role of Catalyst and Ligand Design in Stereocontrol
The catalyst system in the Sharpless Asymmetric Aminohydroxylation is a prime example of exquisite stereocontrol achieved through rational design. The system consists of an osmium source (the catalyst) and a chiral ligand that directs the stereochemical course of the reaction. organic-chemistry.org
Catalyst: Osmium tetroxide (OsO₄) is the primary catalyst, capable of forming the high-oxidation-state imido species required for the cycloaddition. scripps.edu
Ligand Design: The most effective ligands are derivatives of cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). scripps.edu These are often used as dimers with a phthalazine (B143731) (PHAL) linker, creating ligands like (DHQ)₂PHAL and (DHQD)₂PHAL. These ligands are considered "pseudo-enantiomers" and provide access to either enantiomer of the final product with high enantiomeric excess. youtube.com
The ligand's role is multifaceted:
It accelerates the reaction rate.
It creates a binding pocket that discriminates between the two prochiral faces of the alkene.
The choice of ligand directly determines the absolute configuration of the product. A well-established mnemonic predicts that for most alkenes, the (DHQ)₂PHAL ligand delivers the N- and O-substituents to the "bottom" (α) face of the alkene, while the (DHQD)₂PHAL ligand delivers them to the "top" (β) face. youtube.com
The table below illustrates how the choice of ligand and nitrogen source can be tailored to achieve the desired stereoisomer of a vicinal amino alcohol.
| Chiral Ligand | Nitrogen Source | Expected Stereochemical Outcome | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| (DHQ)₂PHAL | AcN(Na)Cl | (R)-enantiomer | >95% |
| (DHQD)₂PHAL | AcN(Na)Cl | (S)-enantiomer | >95% |
| (DHQ)₂PHAL | TsN(Na)Cl (Chloramine-T) | (R)-enantiomer | >98% |
| (DHQD)₂PHAL | TsN(Na)Cl (Chloramine-T) | (S)-enantiomer | >98% |
Kinetic and Thermodynamic Considerations in Reaction Optimization
In asymmetric synthesis, the desired chiral product is typically the kinetic product, meaning it is formed faster than other possible stereoisomers. wikipedia.org The goal of reaction optimization is to establish conditions that maximize the rate of formation of the desired product while minimizing competing pathways, including the formation of the more thermodynamically stable, but undesired, products (such as a racemic mixture). wikipedia.orglibretexts.org
A reaction is under kinetic control when it is irreversible under the reaction conditions, and the product ratio is determined by the relative heights of the activation energy barriers leading to the different products. libretexts.org Conversely, a reaction under thermodynamic control is reversible, allowing the products to equilibrate, with the final product ratio reflecting their relative stabilities. wikipedia.org
For the synthesis of an enantiomerically pure compound like this compound, kinetic control is essential. The chiral catalyst and ligand are designed to lower the activation energy of the transition state leading to one specific enantiomer, making its formation much faster than the formation of its mirror image.
Key parameters for optimizing the reaction under kinetic control include:
Temperature: Lower temperatures are generally favored. This provides less thermal energy for the system to overcome the higher activation energy barrier leading to the undesired stereoisomer and reduces the rate of potential side reactions or product equilibration. libretexts.org
Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but excessively long times can sometimes lead to the erosion of stereoselectivity if any reversibility exists.
The following table provides illustrative data on how reaction parameters can be varied to optimize the yield and enantioselectivity for a kinetically controlled asymmetric reaction.
| Parameter Varied | Condition | Yield (%) | Enantiomeric Excess (ee, %) | Observation |
|---|---|---|---|---|
| Temperature | 25 °C | 90 | 85 | Lowering temperature increases selectivity by favoring the path with the lowest activation energy. |
| Temperature | 0 °C | 88 | 96 | |
| Temperature | -20 °C | 85 | >99 | |
| Solvent | Toluene | 75 | 90 | A more coordinating solvent like Acetonitrile can stabilize the chiral transition state, improving selectivity. |
| Solvent | Acetonitrile | 88 | 96 |
By carefully controlling these conditions, chemists can ensure that the synthesis proceeds via the lowest energy pathway to furnish the desired enantiomer as the major product.
Sophisticated Analytical Techniques for the Characterization of 3 Amino 4 Methoxy 3 Methylbutan 1 Ol
Advanced Spectroscopic Characterization Methods
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the definitive structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com For 3-Amino-4-methoxy-3-methylbutan-1-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HMQC, and HMBC) would enable an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum would reveal distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms like oxygen and nitrogen causing a downfield shift. For instance, the protons of the methoxy (B1213986) group (-OCH₃) would appear as a singlet, while the methylene (B1212753) (-CH₂-) groups would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons.
The ¹³C NMR spectrum provides information on the different carbon environments. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbons are indicative of their hybridization and the nature of the atoms they are bonded to. Carbons attached to oxygen or nitrogen atoms are typically found at lower fields (higher ppm values).
Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C(3)-CH₃ | ~1.1 - 1.3 | Singlet (s) |
| -NH₂ | Variable, broad singlet (s, br) | Singlet (s) |
| C(2)-H₂ | ~1.6 - 1.8 | Triplet (t) |
| -OCH₃ | ~3.2 - 3.4 | Singlet (s) |
| C(4)-H₂ | ~3.4 - 3.6 | Singlet (s) |
| C(1)-H₂ | ~3.6 - 3.8 | Triplet (t) |
| -OH | Variable, broad singlet (s, br) | Singlet (s) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C(3)-CH₃ | ~25 - 30 |
| C(2) | ~40 - 45 |
| -OCH₃ | ~50 - 55 |
| C(3) | ~55 - 60 |
| C(1) | ~60 - 65 |
| C(4) | ~75 - 80 |
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds. youtube.com The IR and Raman spectra for a molecule are often complementary, as some vibrational modes may be active in one technique but not the other. youtube.com
For this compound, key functional groups include the primary amine (-NH₂), the primary alcohol (-OH), the ether (C-O-C), and the alkane backbone.
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
N-H Stretch: The primary amine group will show two medium-intensity bands in the 3300-3500 cm⁻¹ region.
C-H Stretch: Absorptions for aliphatic C-H stretching are expected in the 2850-3000 cm⁻¹ range.
C-O Stretch: Strong C-O stretching bands for the alcohol and ether groups will appear in the fingerprint region, between 1050-1260 cm⁻¹.
N-H Bend: The scissoring vibration of the primary amine typically appears as a medium to strong band around 1590-1650 cm⁻¹.
Raman spectroscopy can provide additional information, particularly for the non-polar C-C backbone vibrations. The study of how substituents affect intramolecular hydrogen bonds in amino alcohols can also be investigated using Raman spectroscopy. arxiv.orgarxiv.org
Characteristic Infrared (IR) and Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |
| O-H Stretch | Alcohol (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |
| N-H Bend | Primary Amine | 1590 - 1650 | Medium-Strong |
| C-O Stretch | Ether & Alcohol | 1050 - 1260 | Strong |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₆H₁₅NO₂) of this compound.
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is formed, it can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure. For this compound, common fragmentation pathways would include the loss of small neutral molecules like water (H₂O) or cleavage adjacent to the nitrogen or oxygen atoms (α-cleavage), which stabilizes the resulting carbocation. miamioh.edu Analysis of these fragments helps to piece together the original structure.
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 134.11756 |
| [M+Na]⁺ | 156.09950 |
| [M-H]⁻ | 132.10300 |
| [M+NH₄]⁺ | 151.14410 |
| [M+K]⁺ | 172.07344 |
Chromatographic Separation and Chiral Purity Determination
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For a chiral molecule like this compound, chiral chromatography is specifically required to separate its enantiomers and quantify their relative amounts.
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. researchgate.net This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The selection of the appropriate CSP and mobile phase is crucial for achieving separation. chromatographyonline.com For amino alcohols, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective. sigmaaldrich.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, often with additives like trifluoroacetic acid or diethylamine (B46881) to improve peak shape and resolution. chromatographyonline.com In some cases, derivatization with a chiral derivatizing reagent is employed to form diastereomers that can be separated on a standard achiral column. oup.comakjournals.com
Hypothetical Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak IA) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in dramatically improved performance. The main advantages of UHPLC include faster analysis times, higher resolution and sensitivity, and reduced solvent consumption.
For the analysis of this compound, converting an HPLC method to a UHPLC method would offer substantial benefits. The run time could be reduced from several minutes to under a minute in some cases, significantly increasing sample throughput. The enhanced resolution allows for better separation of the enantiomers from any potential impurities, leading to more accurate purity assessments. The increased sensitivity is particularly advantageous when only small amounts of the compound are available for analysis.
Comparison of Typical HPLC and UHPLC Parameters
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 150 - 250 mm | 50 - 100 mm |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |
| Back Pressure | < 400 bar | > 600 bar |
| Analysis Time | 5 - 30 min | 1 - 5 min |
| Solvent Consumption | Higher | Lower |
Ion Mobility Spectrometry for Gas-Phase Conformation Studies
Ion mobility spectrometry (IMS) has emerged as a powerful analytical technique for the investigation of the three-dimensional structure of ions in the gas phase. When coupled with mass spectrometry (IMS-MS), it provides a unique capability to separate ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution. This separation is based on the differential mobility of ions as they traverse a drift tube filled with an inert buffer gas under the influence of a weak electric field. The time it takes for an ion to travel through the drift tube is directly related to its rotationally averaged collision cross section (CCS). The CCS is a critical parameter that reflects the ion's conformation; compact, folded structures will experience fewer collisions with the buffer gas and thus travel faster than extended, unfolded structures of the same mass and charge.
For the compound this compound, while experimental ion mobility spectrometry data is not extensively available in the cited literature, predicted CCS values have been calculated for various adducts of the molecule. These predictions, often derived from computational modeling, offer valuable insights into the potential gas-phase conformations of the compound. The predicted CCS values can be used to anticipate the behavior of this compound in an IMS experiment and can serve as a reference for future experimental studies.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 134.11756 | 130.0 |
| [M+Na]⁺ | 156.09950 | 136.4 |
| [M-H]⁻ | 132.10300 | 128.5 |
| [M+NH₄]⁺ | 151.14410 | 150.9 |
| [M+K]⁺ | 172.07344 | 136.1 |
| [M+H-H₂O]⁺ | 116.10754 | 125.8 |
| [M+HCOO]⁻ | 178.10848 | 151.6 |
| [M+CH₃COO]⁻ | 192.12413 | 172.9 |
| [M+Na-2H]⁻ | 154.08495 | 136.3 |
| [M]⁺ | 133.10973 | 129.9 |
| [M]⁻ | 133.11083 | 129.9 |
Data sourced from PubChem. uni.lu
These predicted data are instrumental for hypothetical analyses of the gas-phase behavior of this compound. For example, the smaller CCS value for the [M+H-H₂O]⁺ adduct suggests a more compact structure, which could be the result of dehydration leading to a cyclic conformation. Conversely, the larger CCS values for the formate (B1220265) and acetate (B1210297) adducts may indicate a more extended conformation due to the bulkier nature of these adducting species. Future experimental IMS studies are necessary to validate these predictions and to provide a more detailed understanding of the conformational landscape of this compound in the gas phase. Such studies would involve generating the ions of interest, separating them based on their mobility, and comparing the experimentally measured CCS values with theoretical calculations for different candidate structures.
Computational Chemistry and Theoretical Modeling of 3 Amino 4 Methoxy 3 Methylbutan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure and conformational landscape of 3-Amino-4-methoxy-3-methylbutan-1-ol. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbitals, and the energies of different spatial arrangements of the atoms.
Electronic Structure: Methods like Density Functional Theory (DFT) are employed to calculate properties such as molecular electrostatic potential (MEP), and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The MEP map reveals the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would be electron-deficient. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.
Conformation: The presence of multiple single bonds in this compound allows for a variety of conformations. Quantum chemical calculations can be used to perform a conformational search to identify the most stable conformers. By calculating the potential energy surface, researchers can identify local and global energy minima, which correspond to stable conformations. The relative energies of these conformers, influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups, dictate their population at a given temperature.
Below is a hypothetical data table illustrating the kind of information that can be obtained from quantum chemical calculations for the stable conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| A | 0.00 | 2.5 | 5.8 |
| B | 1.25 | 3.1 | 5.9 |
| C | 2.50 | 2.8 | 5.7 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed understanding of conformational flexibility. nih.gov
For this compound, MD simulations can be used to explore its conformational space in different environments, such as in a vacuum or in various solvents. These simulations can reveal the transitions between different conformations and the timescales on which these transitions occur. The results of MD simulations can be used to generate Ramachandran-like plots to visualize the preferred dihedral angles and identify the most populated conformational states. This information is critical for understanding how the molecule might interact with other molecules, such as enzymes or catalysts. The insights from MD simulations are valuable for understanding the dynamic behavior that influences the molecule's properties and reactivity. nih.gov
Prediction of Spectroscopic Parameters and Chemical Shifts
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net By calculating the ¹H and ¹³C NMR chemical shifts for different conformers and averaging them based on their calculated Boltzmann populations, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure of the molecule and to assign specific peaks to individual atoms.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-OH | 3.65 | - |
| C1-H | 3.50 | 65.2 |
| C2-H | 1.80 | 35.1 |
| C3-CH₃ | 1.10 | 25.4 |
| C4-OCH₃ | 3.20 | 50.8 |
| C4-H | - | 75.3 |
| N-H | 1.50 | - |
Infrared Spectroscopy: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. By calculating the harmonic vibrational frequencies for the stable conformers of this compound, a theoretical IR spectrum can be constructed. This can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the O-H, N-H, and C-O stretching vibrations.
Rational Design of Catalysts and Ligands for Asymmetric Transformations
As a chiral molecule, this compound can serve as a building block in asymmetric synthesis. Computational modeling plays a crucial role in the rational design of catalysts and ligands for stereoselective reactions involving this and similar amino alcohols. monash.edu
Catalyst Design: Chiral amino alcohols are valuable ligands in asymmetric catalysis, particularly for reactions such as asymmetric reductions and additions to carbonyl compounds. polyu.edu.hkmdpi.com Computational methods can be used to design and evaluate the performance of potential catalysts before they are synthesized in the lab. By modeling the transition states of a reaction with different catalysts, researchers can predict which catalyst will provide the highest enantioselectivity. This approach accelerates the discovery of new and efficient catalytic systems. monash.edu
Ligand Design: The stereochemical outcome of many asymmetric reactions is determined by the interaction between the substrate and a chiral ligand coordinated to a metal center. mdpi.com For reactions involving this compound or its derivatives, computational modeling can be used to understand the nature of these interactions. By analyzing the steric and electronic properties of the ligand-substrate complex, chemists can design new ligands that are optimized for a specific transformation, leading to higher yields and enantiomeric excesses. This computational approach allows for a more targeted and efficient development of new synthetic methodologies. monash.edu
Research Applications and Advanced Chemical Transformations of 3 Amino 4 Methoxy 3 Methylbutan 1 Ol
Role as Chiral Building Blocks in Complex Molecular Architectures
There is no available research in the public domain that describes the use of 3-Amino-4-methoxy-3-methylbutan-1-ol as a chiral building block. Chiral building blocks are essential for the stereoselective synthesis of complex molecules, such as pharmaceuticals and natural products. The stereocenters within this molecule, particularly the quaternary carbon bearing the amino and methyl groups, suggest it could be a precursor to compounds with specific three-dimensional arrangements. However, without published studies, any such role remains purely speculative.
Development and Evaluation of Chiral Ligands for Catalytic Asymmetric Reactions
The synthesis of chiral ligands from molecules like this compound is a common strategy in the development of catalysts for asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a chemical transformation. No literature could be found that details the derivatization of this compound into a ligand or its subsequent evaluation in any form of asymmetric catalysis.
Synthetic Utility in the Preparation of Advanced Organic Intermediates
Advanced organic intermediates are complex molecules that serve as stepping stones in the synthesis of more elaborate final products. While the functional groups of this compound—a primary amine, a hydroxyl group, and a methoxy (B1213986) group—provide multiple handles for chemical modification, there are no documented examples of its use to prepare such intermediates.
Future Directions and Emerging Research Avenues for 3 Amino 4 Methoxy 3 Methylbutan 1 Ol
Sustainable and Green Chemistry Approaches in Synthesis
The future synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Research in this area could focus on several key strategies:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve exploring cycloaddition reactions or tandem processes that form multiple bonds in a single operation.
Use of Renewable Feedstocks: Investigating pathways that begin from bio-based starting materials rather than traditional petrochemical sources.
Catalytic Methods: Employing highly efficient catalytic systems, such as heterogeneous catalysts, to enable reactions under milder conditions with lower energy consumption and allow for easy separation and recycling of the catalyst. A patent for the synthesis of the related compound 3-methoxy-3-methyl-1-butanol highlights the use of heterogeneous acid catalysts, which offers advantages like reduced corrosion and simplified, pollution-free processing. google.com
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| High Atom Economy | Design of convergent synthetic routes to minimize byproduct formation. |
| Renewable Feedstocks | Utilization of bio-derived precursors for the butanol backbone. |
| Catalysis | Development of recyclable solid-acid or enzymatic catalysts for methoxylation and amination steps. |
| Benign Solvents | Use of water, supercritical fluids, or green solvents like 3-Methoxy-3-methyl-1-butanol (MMB). sigmaaldrich.comatamanchemicals.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers precise control over reaction parameters, enhanced safety, and scalability, making it an ideal platform for the multi-step synthesis of fine chemicals like this compound.
Future research could involve the development of a continuous-flow process encompassing key synthetic steps. For instance, a packed-bed reactor with a solid-supported catalyst could be used for a key transformation, followed by in-line purification. Automated platforms could then be used to rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis for yield and purity. This approach not only accelerates process development but also allows for on-demand production, minimizing the need to store large quantities of the chemical.
Key Areas for Development:
Modular Flow Reactors: Designing specific reactor modules for individual steps (e.g., amination, methoxylation).
In-line Analytics: Integrating techniques like IR or NMR spectroscopy for real-time reaction monitoring and quality control.
Automated Optimization: Employing machine-learning algorithms to explore the reaction space and identify optimal process parameters efficiently.
Exploration of Bio-inspired and Biomimetic Transformations
The presence of a chiral center at the C3 position of this compound makes stereoselective synthesis a critical area of research. Bio-inspired and biomimetic approaches, which use enzymes or enzyme-mimicking catalysts, are exceptionally well-suited for creating specific stereoisomers.
Enzymatic Synthesis: The use of enzymes such as transaminases or ammonia (B1221849) lyases could be explored for the asymmetric amination of a corresponding keto-alcohol precursor. This would provide a direct and highly enantioselective route to either the (R) or (S) enantiomer of the final product.
Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes could offer a robust and scalable alternative to whole-cell or isolated enzyme systems. These catalysts could be designed to operate in conventional organic solvents and under a broader range of conditions.
Interdisciplinary Research with Materials Science and Chemical Biology
The unique combination of functional groups in this compound opens up possibilities for its use in interdisciplinary fields beyond traditional organic synthesis.
Materials Science: The primary alcohol and tertiary amine groups make this compound a potential monomer or building block for novel functional polymers. The amino alcohol structure could be used to create polyurethanes or polyesters with unique properties, such as enhanced hydrophilicity or specific metal-coordinating capabilities. Its structural relative, MMB, is already used as a building block in the production of specialty chemicals and esters. atamanchemicals.com
Chemical Biology: As a small, functionalized molecule, it could serve as a scaffold for the development of molecular probes or libraries of compounds for biological screening. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other functionalities to investigate biological systems. The amino alcohol motif is a common feature in many biologically active compounds and pharmaceuticals.
| Research Field | Potential Application of this compound |
| Materials Science | Monomer for specialty polymers (e.g., polyurethanes, polyesters); Ligand for metal-organic frameworks (MOFs). |
| Chemical Biology | Scaffold for combinatorial libraries; Precursor for molecular probes to study enzyme activity or cellular processes. |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-4-methoxy-3-methylbutan-1-ol, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis of this compound can involve reductive amination or nucleophilic substitution strategies. For example, the hydrochloride salt derivative (C₆H₁₂ClNO) suggests acid-mediated salt formation as a purification step . Key optimization parameters include:
- Catalyst selection : Palladium or ruthenium catalysts (commonly used in hydrogenation of acetylenic/alcoholic precursors) may improve yield .
- Temperature control : Maintaining 40–60°C during amination reduces side reactions like over-alkylation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group.
- Purification : Recrystallization from ethanol/water mixtures isolates the hydrochloride salt, as noted in analogous syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 3.3–3.5 ppm (methoxy protons), and δ 2.5–3.0 ppm (amine protons) confirm structure. Splitting patterns distinguish adjacent stereocenters .
- ¹³C NMR : Resonances for the methoxy carbon (~55 ppm) and quaternary carbons (~70 ppm) are critical .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ ions; fragmentation patterns (e.g., loss of –CH₂OH) validate the backbone .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Flammability : Classified as a Category 4 flammable liquid (flash point >60°C); avoid open flames and electrostatic discharge .
- Protective Equipment : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised if ventilation is inadequate .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in organocatalytic applications?
- Methodological Answer : The compound’s chiral centers (C3 and C4) impact enantioselectivity in catalysis. For example:
- Kinetic Resolution : Racemic mixtures can be resolved using chiral auxiliaries (e.g., L-proline derivatives), monitored by HPLC with chiral columns .
- Mechanistic Studies : DFT calculations predict transition-state stabilization via hydrogen bonding between the methoxy group and substrates .
- Enantiomeric Excess (ee) : Circular dichroism (CD) or polarimetry quantifies ee, with baseline data from structurally similar amino alcohols .
Q. In studies reporting the physical properties of this compound, discrepancies in melting points or solubility have been observed. How can researchers systematically validate these properties?
- Methodological Answer :
- Melting Point Validation :
- Use differential scanning calorimetry (DSC) to detect polymorphic forms.
- Compare with literature values for hydrochloride salts (e.g., mp 124–128°C for related compounds) .
- Solubility Testing :
- Conduct shake-flask experiments in buffered solutions (pH 4–8) to account for protonation states.
- Cross-reference with logP predictions (estimated ~0.9 for C₆H₁₄O₂ analogs) .
Q. What catalytic systems are effective for selective functionalization of the amino group in this compound, and how can competing reactions be suppressed?
- Methodological Answer :
- Protection-Deprotection Strategies :
- Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF, followed by deprotection with TFA .
- Competing Reactions :
- Esterification Suppression : Use bulky bases (e.g., DBU) to avoid methoxy group activation .
- Selective Catalysis : Pd/C or Lindlar catalysts favor amine hydrogenation over alcohol groups in hydrogenation reactions .
Data Contradiction Analysis
Q. Conflicting reports exist on the thermal stability of this compound. How should researchers design experiments to resolve these discrepancies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres.
- Accelerated Aging Studies : Exclude moisture/oxygen by conducting experiments in sealed ampoules.
- Comparative Studies : Cross-check with analogs like 3-Methyl-3-methoxybutanol (bp 174°C, d 0.911 g/cm³) to identify structural influences .
Q. How can researchers address inconsistencies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) .
- Batch-to-Batch Reproducibility : Characterize purity via HPLC and NMR for each synthesis batch .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
